molecular formula C10H19Br B2614134 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane CAS No. 2580227-93-4

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane

Cat. No.: B2614134
CAS No.: 2580227-93-4
M. Wt: 219.166
InChI Key: CBSMTSHWEBIOKL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2,2-dimethylpropyl)cyclobutanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclobutane derivatives.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity or function. The 2,2-dimethylpropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.

Comparison with Similar Compounds

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane can be compared with other bromomethyl-substituted cyclobutanes and related compounds:

    1-(Bromomethyl)cyclobutane: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and physical properties.

    1-(Chloromethyl)-3-(2,2-dimethylpropyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its conformational flexibility and reactivity.

Properties

IUPAC Name

1-(bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-10(2,3)6-8-4-9(5-8)7-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSMTSHWEBIOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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